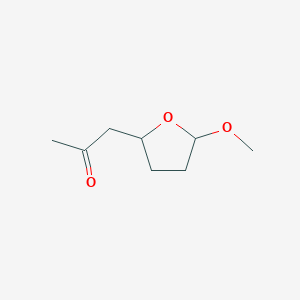
1-(5-Methoxyoxolan-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxyoxolan-2-yl)propan-2-one is an organic compound with the molecular formula C7H12O3 It is a derivative of oxolane, featuring a methoxy group at the 5-position and a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Methoxyoxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-methoxyoxolane with acetone in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxyoxolan-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(5-Methoxyoxolan-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxyoxolan-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpropan-2-one: A structurally similar compound with a phenyl group instead of the methoxyoxolane moiety.
2-Methoxypropan-1-ol: Another related compound with a methoxy group and a different carbon skeleton.
Uniqueness
1-(5-Methoxyoxolan-2-yl)propan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxyoxolane moiety differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
| 112570-90-8 | |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(5-methoxyoxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-7-3-4-8(10-2)11-7/h7-8H,3-5H2,1-2H3 |
Clave InChI |
YGRSAMAXEWUNBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCC(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/no-structure.png)


![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
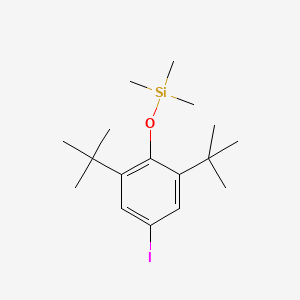
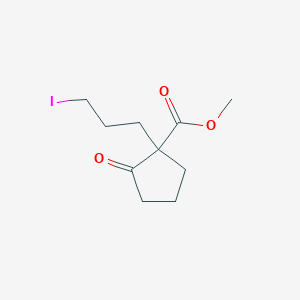
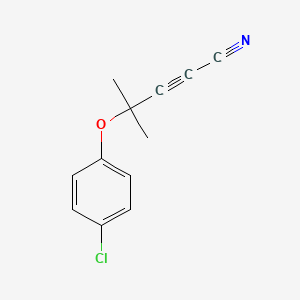
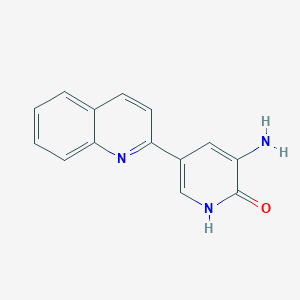

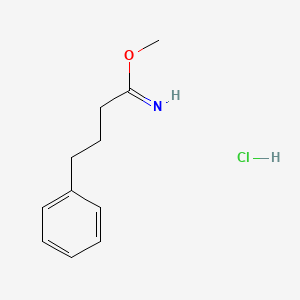
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
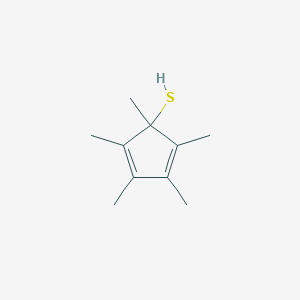
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)
